

(tert-Butoxycarbonyl)-L-leucylglycine molecular weight

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Compound of Interest

Compound Name: (tert-Butoxycarbonyl)-L-leucylglycine

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An In-depth Technical Guide to **(tert-Butoxycarbonyl)-L-leucylglycine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and applications of **(tert-Butoxycarbonyl)-L-leucylglycine** (Boc-Leu-Gly-OH), a key building block in peptide synthesis. This document outlines its physicochemical characteristics, details a representative experimental protocol for its use in solid-phase peptide synthesis (SPPS), and illustrates the general workflow of Boc-based peptide synthesis.

Physicochemical Properties

(tert-Butoxycarbonyl)-L-leucylglycine is a dipeptide derivative where the N-terminus of the leucine residue is protected by a tert-butoxycarbonyl (Boc) group. This acid-labile protecting group is instrumental in preventing unwanted side reactions during peptide chain elongation.[\[1\]](#)

Table 1: Physicochemical Data for **(tert-Butoxycarbonyl)-L-leucylglycine**

Property	Value
Molecular Weight	288.34 g/mol [1] [2] [3] [4] [5]
Molecular Formula	C ₁₃ H ₂₄ N ₂ O ₅ [1] [3]
CAS Number	32991-17-6 [1] [3]
Appearance	White to off-white powder [1] [6]
Melting Point	120-124 °C [1]
Optical Rotation	[α]D ²⁰ = -20 ± 2° (c=1 in DMF) [1]
Purity	≥ 97% - 99% (HPLC) [1] [7]
Storage Conditions	2-8°C, sealed in dry conditions [1] [4] [7]

Role in Peptide Synthesis

Boc-Leu-Gly-OH is primarily used in the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for solid-phase peptide synthesis.[\[8\]](#) The Boc group provides temporary protection for the α-amino group, which is selectively removed at each cycle of amino acid addition using a moderately strong acid, typically trifluoroacetic acid (TFA).[\[6\]](#)[\[8\]](#) This strategy is valued for its robustness, especially in the synthesis of long or hydrophobic peptides that may be prone to aggregation under the conditions of the alternative Fmoc strategy.[\[4\]](#)[\[9\]](#)

Experimental Protocols

The following protocols describe the deprotection of Boc-Leu-Gly-OH attached to a solid support and the subsequent coupling of the next amino acid, representing a standard cycle in Boc-SPPS.

Materials and Reagents

- Boc-Leu-Gly-Resin (e.g., attached to Merrifield resin)
- Dichloromethane (DCM), peptide synthesis grade
- Trifluoroacetic acid (TFA)

- Diisopropylethylamine (DIEA)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Boc-protected amino acid (e.g., Boc-Alanine)
- Coupling reagent, e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
- Methanol (MeOH)
- Diethyl ether

Protocol 1: Boc Group Deprotection

This procedure details the removal of the Boc protecting group from the resin-bound dipeptide.

- Resin Swelling: Swell the Boc-Leu-Gly-Resin in DCM for 30 minutes in a reaction vessel.
- Washing: Drain the DCM and wash the resin thoroughly with DCM (3 x 1-minute washes).
- Deprotection: Add a solution of 25-50% TFA in DCM to the resin.^[8] Agitate the mixture for 30 minutes at room temperature.^[4]
- Washing: Drain the TFA solution and wash the resin with DCM (3 x 1-minute washes) to remove residual acid.
- Neutralization: Add a solution of 5-10% DIEA in DCM to the resin and agitate for 10 minutes. ^[10] This step neutralizes the newly formed N-terminal ammonium trifluoroacetate salt to the free amine.
- Final Washing: Drain the neutralization solution and wash the resin sequentially with DCM (3 x 1-minute washes) and DMF (2 x 1-minute washes). The resulting Leu-Gly-Resin is now ready for the next coupling step.

Protocol 2: Coupling of the Next Amino Acid

This procedure describes the coupling of Boc-Alanine to the deprotected Leu-Gly-Resin.

- Amino Acid Activation: In a separate vessel, dissolve the next amino acid (e.g., Boc-Alanine, 3 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3 equivalents) in DMF. Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.
- Coupling Reaction: Add the activated amino acid solution to the Leu-Gly-Resin from the previous step. Agitate the mixture for 1-2 hours at room temperature.[4]
- Monitoring: To monitor reaction completion, a small sample of the resin can be taken and subjected to a ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.
- Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3 x 1-minute washes) and DCM (3 x 1-minute washes).
- Drying: The resulting Boc-Ala-Leu-Gly-Resin can be dried under vacuum or proceed directly to the next deprotection cycle.

Workflow Visualization

The following diagrams illustrate the key chemical transformation and the overall workflow of a single cycle in Boc solid-phase peptide synthesis.

Figure 1: Mechanism of Acid-Catalyzed Boc Deprotection.

Figure 2: General Workflow for a Boc-SPPS Cycle.

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